Home > Products > Screening Compounds P80387 > KRAS G12C inhibitor 53
KRAS G12C inhibitor 53 -

KRAS G12C inhibitor 53

Catalog Number: EVT-15279218
CAS Number:
Molecular Formula: C21H14ClF2N5O2
Molecular Weight: 441.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as KRAS G12C inhibitor 53 is a small molecule designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This mutation results from a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to constitutive activation of downstream signaling pathways that promote tumor growth. The development of inhibitors targeting this mutation represents a significant advancement in cancer therapeutics, as KRAS has historically been considered an "undruggable" target due to its complex biology and the nature of its active site.

Source and Classification

KRAS G12C inhibitor 53 falls under the category of covalent inhibitors, specifically designed to bind irreversibly to the mutated form of KRAS. These inhibitors aim to trap the protein in its inactive GDP-bound state, thereby inhibiting its oncogenic signaling. The first approved compound in this class was Sotorasib, which has paved the way for further developments, including KRAS G12C inhibitor 53.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 53 typically involves several key steps, including:

  1. Preparation of Intermediate Compounds: The initial phase involves synthesizing key intermediates that serve as building blocks for the final compound. This often requires multi-step organic synthesis techniques, including reactions such as alkylation, acylation, and cyclization.
  2. Covalent Bond Formation: A critical aspect of the synthesis is the introduction of a reactive electrophilic group that can form a covalent bond with the thiol group of cysteine 12 in the KRAS G12C protein. This step is crucial for ensuring the inhibitor's efficacy.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure and Data

  • A core structure that facilitates binding to the KRAS protein.
  • Functional groups that enhance solubility and bioavailability.
  • A reactive electrophile that specifically targets the cysteine residue.

The three-dimensional structure can be elucidated using X-ray crystallography or computational modeling techniques, which provide insights into how the compound interacts with KRAS G12C at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of KRAS G12C inhibitor 53 is a nucleophilic attack by the thiol group of cysteine 12 on the electrophilic center of the inhibitor. This reaction forms a stable covalent bond, effectively locking KRAS in its inactive state.

Additionally, various side reactions may occur during synthesis or metabolism, which can affect the stability and efficacy of the compound. Understanding these reactions is essential for optimizing both synthesis and therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which KRAS G12C inhibitor 53 exerts its effects involves several steps:

  1. Binding: The inhibitor selectively binds to the inactive GDP-bound form of KRAS G12C.
  2. Covalent Modification: Following binding, it forms a covalent bond with cysteine 12, preventing the protein from transitioning back to its active state.
  3. Inhibition of Signaling: This covalent modification disrupts downstream signaling pathways associated with cell proliferation and survival, leading to reduced tumor growth.

Data from clinical trials indicate that compounds like KRAS G12C inhibitor 53 can lead to significant reductions in tumor size in patients with KRAS G12C mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 53 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-600 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability can vary based on environmental factors such as pH and temperature; thus, formulations must be optimized for storage and administration.

Characterization through techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may provide additional insights into thermal stability.

Applications

Scientific Uses

KRAS G12C inhibitor 53 is primarily utilized in cancer research and therapy development. Its applications include:

  • Targeted Therapy: Used in clinical settings for patients with confirmed KRAS G12C mutations.
  • Combination Therapies: Studied in conjunction with other treatments such as immune checkpoint inhibitors or targeted therapies to enhance efficacy.
  • Research Tool: Employed in laboratory studies to investigate KRAS signaling pathways and resistance mechanisms.

Properties

Product Name

KRAS G12C inhibitor 53

IUPAC Name

1-[3-[8-chloro-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)triazolo[4,5-c]quinolin-1-yl]azetidin-1-yl]prop-2-en-1-one

Molecular Formula

C21H14ClF2N5O2

Molecular Weight

441.8 g/mol

InChI

InChI=1S/C21H14ClF2N5O2/c1-2-16(31)28-8-10(9-28)29-21-11-6-12(22)17(18-13(23)4-3-5-15(18)30)19(24)20(11)25-7-14(21)26-27-29/h2-7,10,30H,1,8-9H2

InChI Key

FLWRXXXGEGVGBY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC(C1)N2C3=C(C=NC4=C(C(=C(C=C43)Cl)C5=C(C=CC=C5F)O)F)N=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.